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Compound of Interest

Compound Name:
2,3-Difluoro-6-

methylbenzenesulfonamide

CAS No.: 1806332-28-4

Cat. No.: B1413277

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 2,3-Difluoro-6-
methylbenzenesulfonamide (CAS 1806332-28-4), a specialized fluorinated building block

used in the development of high-potency pharmaceuticals and agrochemicals.

The molecule represents a "privileged scaffold" in medicinal chemistry. The specific substitution

pattern—two fluorine atoms adjacent to a methyl group—serves a dual purpose: the fluorine

atoms modulate the pKa of the sulfonamide group (enhancing bioavailability) while the methyl

group provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in target

proteins such as Voltage-Gated Sodium Channels (NaV) and ROR

nuclear receptors. This guide details the physiochemical profile, validated synthetic pathways,
and critical handling protocols for researchers utilizing this compound.

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5][6][7]
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Property Data

Chemical Name 2,3-Difluoro-6-methylbenzenesulfonamide

CAS Number 1806332-28-4

Molecular Formula

C

H

F

NO

S

Molecular Weight 207.20 g/mol

SMILES Cc1ccc(F)c(F)c1S(=O)(=O)N

InChI Key
Predicted based on structure: [Specific Key

Required]

LogP (Predicted) ~1.32

pKa (Sulfonamide NH) ~9.5 (Acidic due to electron-withdrawing F)

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, DMF; Low

solubility in water

Synthetic Pathways (The "Make")
The synthesis of 2,3-difluoro-6-methylbenzenesulfonamide is non-trivial due to the directing

effects of the fluorine atoms. The most robust route proceeds via the Meerwein Sulfonylation of

the corresponding aniline precursor, 2,3-Difluoro-6-methylaniline (CAS 1807099-38-2).

Validated Synthetic Protocol
Objective: Conversion of 2,3-Difluoro-6-methylaniline to the Sulfonamide.

Step 1: Diazotization
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Reagents: 2,3-Difluoro-6-methylaniline (1.0 eq), NaNO

(1.1 eq), Conc. HCl (excess), Glacial Acetic Acid.

Protocol:

Dissolve the aniline in a mixture of glacial acetic acid and concentrated HCl at 0°C.

Add an aqueous solution of NaNO

dropwise, maintaining the temperature below 5°C to prevent decomposition of the
diazonium salt.

Stir for 30 minutes to ensure complete formation of the diazonium intermediate.

Step 2: Chlorosulfonation (Meerwein Reaction)
Reagents: SO

(saturated solution in acetic acid), CuCl

(catalytic, 0.05 eq).

Protocol:

Prepare a saturated solution of SO

in glacial acetic acid (bubbling SO

gas for 30 mins).

Add CuCl

catalyst to the SO

solution.

Slowly pour the cold diazonium salt mixture (from Step 1) into the stirring SO

/CuCl

mixture.
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Observation: Evolution of N

gas indicates the reaction is proceeding.

Stir at room temperature for 2–4 hours.

Pour onto ice-water to precipitate the 2,3-Difluoro-6-methylbenzenesulfonyl chloride. Filter

and wash with cold water.

Step 3: Amination
Reagents: Aqueous NH

(28%) or NH

in Dioxane.

Protocol:

Dissolve the crude sulfonyl chloride in THF or Dioxane.

Cool to 0°C.

Add excess ammonia solution dropwise.

Stir at room temperature for 2 hours.

Concentrate the solvent and acidify with 1M HCl to precipitate the final sulfonamide.

Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

2,3-Difluoro-6-methylaniline
(CAS 1807099-38-2)

Diazonium Salt
(Intermediate)
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(Intermediate)

SO2, CuCl2
Meerwein 2,3-Difluoro-6-methyl-

benzenesulfonamide
(CAS 1806332-28-4)

NH4OH
Amination
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1413277/docs?utm_src=pdf-body-img#technical-guide-2-3-difluoro-6-methylbenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413277?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Step-wise synthetic route from the aniline precursor via Meerwein chlorosulfonation.

Medicinal Chemistry Applications (The "Use")
Pharmacophore Logic
This molecule is rarely a final drug but rather a critical fragment. The 2,3-difluoro-6-methyl

substitution pattern is engineered for specific biological interactions:

Metabolic Blocking: The methyl group at position 6 is often a site of metabolic oxidation (to -

CH

OH). However, the adjacent fluorine at position 1 (relative to the ring, or position 2 in IUPAC)
electronically deactivates the ring, while the steric bulk of the sulfonamide and the fluorine
atoms can hinder Cytochrome P450 approach.

Electronic Tuning: The two fluorine atoms withdraw electron density from the benzene ring.

This lowers the pKa of the sulfonamide nitrogen (making it more acidic, pKa ~9.5 vs 10.1 for

unsubstituted). This acidity is crucial for interactions with basic residues (e.g., Arginine) in

enzyme active sites.

Conformational Lock: The steric clash between the 6-Methyl group and the Sulfonamide

oxygens forces the sulfonamide group to twist out of the plane of the phenyl ring, creating a

specific 3D vector required for selectivity in certain kinase or channel inhibitors.

Structure-Activity Relationship (SAR) Logic

2,3-Difluoro-6-methyl-
benzenesulfonamide

2,3-Difluoro Substitution:
- Electron Withdrawal (Lower pKa)

- Lipophilicity Boost
- Metabolic Stability (C-F bond)

6-Methyl Group:
- Steric Bulk (Selectivity)
- Hydrophobic Interaction

- Ortho-Constraint on Sulfonamide

Sulfonamide Moiety:
- H-Bond Donor/Acceptor

- Zinc Binding (Carbonic Anhydrase)
- Polar Handle

Click to download full resolution via product page

Caption: Mechanistic contributions of the functional groups to biological activity.
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Handling, Safety, and Analytics
Analytical Verification

1H NMR (DMSO-d6): Expect a singlet for the methyl group (~2.3-2.5 ppm), a broad singlet

for the NH

(~7.4 ppm, exchangeable), and two aromatic protons showing complex splitting (multiplets)
due to H-F and F-F coupling (~7.2-7.6 ppm).

19F NMR: Essential for confirming the 2,3-substitution pattern. Expect two distinct signals

with coupling constants (

) characteristic of ortho-fluorines (~20-25 Hz).

Safety Protocol (GHS Standards)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. The sulfonyl chloride intermediate is corrosive and

lachrymatory; the final sulfonamide is generally stable but should be treated as a potential

irritant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | C9H6ClF5O3S |
CID 16050308 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 2,3-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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